![molecular formula C19H13FN4O B2872980 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 862811-27-6](/img/structure/B2872980.png)
2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
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Overview
Description
“2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . These are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various methodologies over the last decade . These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been used for the direct functionalization of imidazo[1,2-a]pyridines .Scientific Research Applications
Medicinal Chemistry: Drug Development
The imidazo[1,2-a]pyrimidine moiety is recognized as a “drug prejudice” scaffold, which means it is a favorable structure in drug design due to its wide range of applications in medicinal chemistry . The presence of this moiety in compounds can lead to the development of new therapeutic agents with potential activity against various diseases.
Material Science: Structural Character
This compound’s structural character makes it useful in material science. The imidazo[1,2-a]pyrimidine scaffold can be incorporated into materials to enhance their properties, such as stability, conductivity, or reactivity .
Organic Synthesis: Scaffold Functionalization
The direct functionalization of the imidazo[1,2-a]pyrimidine scaffold is an efficient strategy for constructing derivatives of this compound. Radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis are some of the methods used for this purpose .
Quantum Chemistry: Molecular Orbital Analysis
In quantum chemical problems, the molecular structure of imidazo[1,2-a]pyrimidine derivatives, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be optimized to understand reactivity and interaction with other molecules .
Pharmacology: Anti-inflammatory Applications
Derivatives of imidazo[1,2-a]pyrimidine have been studied for their anti-inflammatory properties. These compounds have shown high potency and selectivity on the COX-2 enzyme, which is a target for anti-inflammatory drugs .
Drug Development: Versatile Scaffold
The imidazo[1,2-a]pyrimidine acts as a versatile scaffold in drug development, allowing for the creation of a wide range of pharmacologically active compounds. Its pattern and position of substitution play a crucial role in the medicinal properties of the derivatives .
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been recognized for their potential in the development of covalent inhibitors . These inhibitors form a covalent bond with their target, which can lead to more potent and selective inhibition .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of anticancer agents . These agents can affect various biochemical pathways involved in cancer progression .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
properties
IUPAC Name |
2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O/c20-16-5-2-1-4-15(16)18(25)22-14-8-6-13(7-9-14)17-12-24-11-3-10-21-19(24)23-17/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSDOIOSLOYVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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